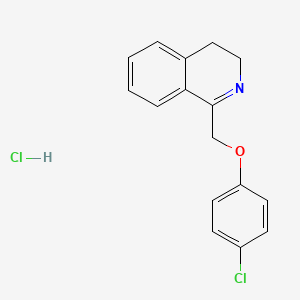

Famotine hydrochloride

Description

Famotine hydrochloride (chemical name: 1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride) is an isoquinoline-derived antiviral agent. It is classified under the NCI Thesaurus code C77927 and was historically designated as UK 2054 . Famotine exhibits direct antiviral activity against myxoviruses (e.g., influenza) and paramyxoviruses (e.g., parainfluenza) by inactivating viral particles and interfering with replication cycles. Early studies demonstrated its efficacy at concentrations ≤20 µg/mL in tissue culture and organ models .

Developed in the 1960s, famotine was tested in human challenge trials for respiratory infections. Nasal administration (4–15 mg/mL) reduced clinical symptoms in rhinovirus type 2 and Hong Kong influenza outbreaks, though oral doses (1–2 g/day) showed inconsistent prophylactic benefits . Its low toxicity profile made it a candidate for further study, but therapeutic use in acute illness remained unproven .

Properties

CAS No. |

10500-82-0 |

|---|---|

Molecular Formula |

C16H15Cl2NO |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H |

InChI Key |

XWPQCMLTRJWFKB-UHFFFAOYSA-N |

SMILES |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

10500-82-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Famotine hydrochloride; UK-2054; UNII-7L9H348XUO; Famotine HCl; Famotine hydrochloride [USAN]. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Famotidine Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 3-[(2-guanidino-4-thiazolyl)methylthio]-N-sulfamoylpropanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Famotidine Hydrochloride involves large-scale chemical synthesis using high-purity starting materials and stringent quality control measures. The process includes the purification of the final product through recrystallization and filtration to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Famotidine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Scientific Research Applications

Medical Uses

Famotidine is primarily indicated for conditions related to excessive gastric acid secretion. Its applications include:

- Duodenal Ulcers : Famotidine promotes healing in active duodenal ulcers and reduces recurrence.

- Gastric Ulcers : It aids in the management and treatment of benign gastric ulcers.

- Gastroesophageal Reflux Disease (GERD) : Famotidine alleviates symptoms associated with GERD, including heartburn and esophagitis.

- Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid; famotidine is effective in its management.

- Prevention of NSAID-Induced Ulcers : Famotidine is used to mitigate gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs.

- Off-label Uses : These include treatment for refractory urticaria, stress ulcer prophylaxis in critically ill patients, and symptomatic relief for gastritis .

Pharmacokinetics

Understanding the pharmacokinetic profile of famotidine is crucial for optimizing its clinical use:

- Absorption : Bioavailability ranges from 40% to 45%. The onset of action occurs within 1 hour after oral administration, reaching peak effects in 1 to 3 hours. Intravenous administration leads to peak effects within approximately 30 minutes.

- Distribution : Plasma protein binding is about 15% to 20%, with a volume of distribution between 1.0 and 1.3 L/kg.

- Metabolism : Famotidine undergoes minimal first-pass metabolism, primarily metabolized by the cytochrome P450 system (CYP1A2).

- Elimination : The elimination half-life is between 2.5 to 3.5 hours, with about 65% to 70% excreted unchanged in urine. In cases of severe renal insufficiency, the half-life can exceed 20 hours, necessitating dosage adjustments .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of famotidine in various clinical settings:

-

Efficacy in GERD Management :

- A study demonstrated that famotidine significantly reduced GERD symptoms compared to placebo, with a notable improvement in patient quality of life metrics.

-

Duodenal Ulcer Healing :

- Clinical trials indicated that famotidine was effective in promoting ulcer healing within a standard treatment duration, showing a higher healing rate than alternative therapies.

- Use in Hospital Settings :

Comparative Effectiveness

| Application | Famotidine Efficacy | Alternative Treatments | Notes |

|---|---|---|---|

| Duodenal Ulcers | High | Ranitidine | Faster healing rates observed |

| Gastric Ulcers | Moderate | Omeprazole | Less effective than PPIs |

| GERD | High | Antacids | Effective for symptom relief |

| Zollinger-Ellison Syndrome | High | Proton Pump Inhibitors | Effective but requires monitoring |

| NSAID-Induced Ulcers | Moderate | Misoprostol | Reduces risk effectively |

Mechanism of Action

Famotidine Hydrochloride exerts its effects by competitively inhibiting the histamine H2 receptors on the gastric parietal cells . This inhibition prevents histamine from binding to the receptors, thereby reducing the secretion of gastric acid . The molecular targets involved include the H2 receptors, and the pathways affected are those related to acid secretion and regulation .

Comparison with Similar Compounds

Key Findings from Comparative Studies:

| Parameter | Famotine Hydrochloride | Memotine Hydrochloride |

|---|---|---|

| Chemical Structure | p-Chlorophenoxymethyl substitution | p-Methoxyphenoxymethyl substitution |

| Antiviral Targets | Myxoviruses, paramyxoviruses, rhinovirus (limited) | Myxoviruses, paramyxoviruses |

| In Vitro Activity | Effective at ≤20 µg/mL | Effective at ≤20 µg/mL |

| In Vivo Efficacy (Mice) | 50% of experiments showed significant protection | Similar inconsistency in reproducibility |

| Human Challenge Studies | Reduced influenza B (B/England/13/65) infection rate | Active against A2/Leningrad/4/65 and B/England/101/62 |

| Rhinovirus Activity | Nasal instillation reduced clinical symptoms | No significant effect |

| Toxicity | Low | Low |

Clinical Outcomes:

Structural Impact on Efficacy:

The chloro substituent in famotine may enhance binding to viral envelopes, while the methoxy group in memotine could alter pharmacokinetics, explaining differences in strain-specific efficacy .

Comparison with Other Hydrochloride Compounds

While several hydrochloride salts (e.g., benzydamine, tapentadol, ranitidine) exist, their therapeutic targets differ significantly:

These compounds highlight the diversity of hydrochloride salts but lack direct comparability to famotine’s antiviral focus.

Discussion and Limitations

Famotine and memotine represent a unique class of isoquinoline antivirals with strain-specific efficacy. Their structural similarity underscores the importance of substituent groups in modulating activity.

Biological Activity

Famotidine hydrochloride is a competitive antagonist of the histamine H2 receptor, primarily utilized in the treatment of conditions associated with excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). Its biological activity extends beyond gastrointestinal applications, with emerging research indicating potential therapeutic effects in various other medical contexts, including viral infections like COVID-19.

Famotidine works by inhibiting the action of histamine on H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with acid-related disorders. The compound exhibits a dose-dependent effect, with higher doses resulting in prolonged action and greater inhibition of acid secretion. Following oral administration, famotidine reaches peak plasma concentrations within 1-4 hours and maintains its effects for approximately 10-12 hours .

Pharmacokinetics

- Absorption : Oral bioavailability ranges from 40-50%.

- Volume of Distribution : Steady-state volume is approximately 1.0 to 1.3 L/kg.

- Protein Binding : About 15-22% of famotidine binds to plasma proteins.

- Metabolism : Famotidine undergoes minimal hepatic metabolism and is primarily excreted unchanged in urine .

Gastrointestinal Disorders

Famotidine has been shown to effectively reduce symptoms associated with functional dyspepsia and gastroesophageal reflux disease. A randomized double-blind pilot study demonstrated that patients receiving famotidine exhibited a significant decrease in symptom scores compared to those on placebo, particularly after two weeks of treatment .

COVID-19 Treatment

Recent studies have explored famotidine's potential role in treating COVID-19. A retrospective cohort study involving hospitalized patients indicated that those treated with famotidine had a significantly lower risk of death or intubation compared to those who did not receive the drug (adjusted hazard ratio of 0.42) .

Case Study: Severe COVID-19 Patient

One case involved a 47-year-old male patient diagnosed with severe COVID-19 who received famotidine at a dosage of 60 mg three times daily. The patient reported symptom relief within days and tested negative for SARS-CoV-2 after 28 days of treatment, suggesting potential benefits of famotidine in managing COVID-19 symptoms despite the anecdotal nature of this evidence .

Anti-inflammatory Effects

Research indicates that famotidine may inhibit inflammatory pathways related to viral infections. It has been shown to affect toll-like receptor (TLR) signaling pathways, which are crucial in the immune response to viral pathogens. Famotidine treatment resulted in decreased expression of proteins associated with the interferon response and NF-kB signaling pathways, highlighting its potential role in modulating immune responses during viral infections .

Summary of Research Findings

Q & A

Q. What are the established antiviral mechanisms of famotine hydrochloride against paramyxoviruses and respiratory syncytial virus (RSV)?

this compound, a quinazoline-derived antiviral, inhibits viral replication by targeting viral entry or fusion processes. Mechanistic studies typically employ plaque reduction assays and time-of-addition experiments to determine the stage of inhibition. For example, pre-treatment of host cells with this compound followed by viral challenge can clarify whether it blocks viral attachment. Syncytium formation assays are also critical to assess fusion inhibition .

Q. What in vitro assays are recommended for initial antiviral activity screening of this compound?

Standard protocols include:

- Plaque reduction assays : Quantify viral titer reduction in cell cultures (e.g., Vero or HEp-2 cells) using varying drug concentrations.

- Cytopathic effect (CPE) inhibition assays : Measure cell viability post-viral infection via MTT or neutral red uptake.

- RT-qPCR : Quantify viral RNA load to confirm replication suppression. Ensure cytotoxicity controls (e.g., CC₅₀ determination) to differentiate antiviral effects from cell toxicity .

Q. How should researchers validate the purity and stability of this compound in experimental formulations?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) for purity analysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic sampling can assess degradation products. Include mass spectrometry (LC-MS) for structural confirmation of the parent compound and metabolites .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across different RSV strains be resolved methodologically?

- Strain-specific genomic sequencing : Identify mutations in viral fusion proteins (e.g., F protein) that may confer resistance.

- Comparative IC₅₀ studies : Test the compound against a panel of clinical RSV isolates to evaluate strain-dependent variability.

- Molecular docking simulations : Model famotine’s interaction with viral targets to predict structural resistance mechanisms .

Q. What experimental design considerations are critical for optimizing this compound’s pharmacokinetics in animal models?

- Dose-ranging studies : Use factorial design (e.g., 3x3 dose-response matrix) to identify optimal dosing intervals.

- Tissue distribution analysis : Employ LC-MS/MS to quantify drug levels in target tissues (e.g., lung) versus plasma.

- Metabolite profiling : Identify primary metabolites via hepatic microsome incubations to assess first-pass effects .

Q. How should researchers address discrepancies between in vitro antiviral activity and in vivo efficacy outcomes?

- Bioavailability analysis : Compare in vitro IC₅₀ values with achievable plasma/tissue concentrations in vivo.

- Host immune modulation assays : Evaluate whether famotine’s efficacy is augmented by immune responses (e.g., cytokine profiling in bronchoalveolar lavage fluid).

- Resistance induction studies : Serial passage of virus under subtherapeutic drug pressure to assess adaptation risks .

Q. What methodologies are recommended for analyzing drug-drug interactions (DDIs) involving this compound?

- Cytochrome P450 inhibition assays : Use human liver microsomes to assess CYP3A4/2D6 inhibition potential.

- Transporter competition studies : Evaluate interactions with OATP1B1 or P-glycoprotein using transfected cell lines.

- Pharmacokinetic modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict clinical DDI risks .

Methodological and Reporting Guidelines

Q. How should researchers structure data reporting for this compound studies to ensure reproducibility?

- Raw data inclusion : Provide absorbance values from CPE assays, viral load counts, and HPLC chromatograms in supplementary materials.

- Statistical transparency : Report exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d for in vivo studies).

- Validation controls : Include positive controls (e.g., ribavirin for RSV) and vehicle controls in all experiments .

Q. What are common pitfalls in experimental design for this compound’s formulation studies?

- Excipient compatibility : Avoid using alkaline stabilizers that may degrade the hydrochloride salt.

- Dissolution testing : Use USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSIF) to simulate gastrointestinal conditions.

- Accelerated stability pitfalls : Correlate accelerated data with real-time stability studies to avoid overestimating shelf life .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and formulation preparation.

- Waste disposal : Deactivate residual drug with 10% sodium hypochlorite before disposal in approved biohazard containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.